2-(5-Chloromethyl-[1,2,4]oxadiazol-3-YL)-pyrazine
Description
2-(5-Chloromethyl-[1,2,4]oxadiazol-3-YL)-pyrazine (CAS: 114346-91-7) is a heterocyclic compound featuring a pyrazine ring fused to a 1,2,4-oxadiazole scaffold substituted with a chloromethyl group at position 5. This structure combines the electron-deficient pyrazine core with the bioisosteric 1,2,4-oxadiazole, a motif known for metabolic stability and pharmacological relevance .
Properties
IUPAC Name |
5-(chloromethyl)-3-pyrazin-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4O/c8-3-6-11-7(12-13-6)5-4-9-1-2-10-5/h1-2,4H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPZMMJVUGHLFHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NOC(=N2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloromethyl-[1,2,4]oxadiazol-3-YL)-pyrazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of a chloromethyl-substituted nitrile with hydrazine to form the oxadiazole ring. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloromethyl-[1,2,4]oxadiazol-3-YL)-pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products, although detailed studies on these reactions are limited.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles can react with the chloromethyl group.
Solvents: Common solvents include DMF, dichloromethane, and ethanol.
Catalysts: Catalysts such as palladium or copper may be used to facilitate certain reactions.
Major Products
The major products formed from these reactions depend on the specific nucleophiles and reaction conditions used. For example, substitution with an amine would yield an aminomethyl derivative .
Scientific Research Applications
2-(5-Chloromethyl-[1,2,4]oxadiazol-3-YL)-pyrazine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving oxidative stress and enzyme inhibition.
Mechanism of Action
The mechanism by which 2-(5-Chloromethyl-[1,2,4]oxadiazol-3-YL)-pyrazine exerts its effects is primarily through its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biological pathways, including those involved in cell signaling and metabolism .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of 1,2,4-Oxadiazole-Pyrazine Derivatives
3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine (CAS: 749896-93-3)
- Structure : Replaces the pyrazine ring with pyridine, retaining the 5-chloromethyl-oxadiazole moiety.
- Properties : The pyridine ring introduces basicity (pKa ~5) compared to pyrazine’s electron-deficient nature. This substitution may alter solubility and binding interactions in biological systems.
- Synthesis : Likely synthesized via cyclization of amidoxime precursors with chloromethyl ketones, analogous to methods for pyrazine derivatives .
2-(5-Piperidin-4-yl-[1,2,4]oxadiazol-3-yl)-pyrazine (CAS: 93072-94-7)
- Structure : Substitutes the chloromethyl group with a piperidin-4-yl moiety.
- Such substitutions are common in CNS-targeting drugs due to blood-brain barrier permeability .
- Biological Activity : Piperidine-substituted analogs are explored for antimicrobial and antioxidant applications, though specific data for this compound are unavailable .
5-(Pyrimidin-5-yl)-1,2,4-oxadiazole Derivatives
Functional Group Comparisons
Chloromethyl vs. Piperidinyl Substitutions
- Electrophilicity : The chloromethyl group in the target compound facilitates nucleophilic substitutions (e.g., with amines or thiols), whereas piperidinyl groups are inert under physiological conditions, favoring stability .
- Biological Impact : Chloromethyl groups may confer cytotoxicity (via alkylation) or serve as prodrug motifs, whereas piperidinyl groups enhance solubility and target engagement in enzymes or receptors .
Pyrazine vs. Pyridine/Pyrimidine Cores
- Electronic Effects : Pyrazine’s electron-deficient nature enhances π-π stacking with aromatic residues in proteins, while pyridine’s basicity and pyrimidine’s hydrogen-bonding capacity diversify interaction profiles .
- Applications : Pyrazine derivatives are prevalent in kinase inhibitors, whereas pyrimidine-oxadiazole hybrids are explored as antimicrobials .
Biological Activity
2-(5-Chloromethyl-[1,2,4]oxadiazol-3-YL)-pyrazine is a heterocyclic compound that incorporates both a pyrazine and an oxadiazole moiety. Its unique structure, characterized by the presence of chlorine, nitrogen, and oxygen atoms, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and comparative analysis with related compounds.
Chemical Structure and Properties
The chemical formula for this compound is C7H5ClN4O. The oxadiazole ring is known for its reactivity and biological properties, making it a focal point in medicinal chemistry research.
| Property | Value |
|---|---|
| Molecular Formula | C7H5ClN4O |
| Molecular Weight | 188.59 g/mol |
| Structure Type | Heterocyclic (Oxadiazole + Pyrazine) |
Synthesis
The synthesis of this compound typically involves cyclization reactions starting from chloromethyl-substituted precursors. A common method includes reacting 5-chloromethyl-1,2,4-oxadiazole with pyrazine under basic conditions using solvents like dimethylformamide (DMF) to facilitate the reaction.
Case Studies and Research Findings
- Antimicrobial Studies : In vitro studies on oxadiazole derivatives have demonstrated effectiveness against microorganisms such as Staphylococcus aureus and Escherichia coli. These findings suggest that this compound could possess similar antimicrobial properties due to its structural characteristics .
- Enzyme Inhibition : Research has shown that derivatives of pyrazine can act as inhibitors of cholinesterases (AChE and BChE), which are crucial in neurological disorders like Alzheimer's disease. The potential for this compound to interact with these enzymes warrants further investigation .
- Antioxidant Properties : Compounds with oxadiazole rings have been reported to exhibit antioxidant activity comparable to standard antioxidants like butylhydroxytoluene (BHT). This suggests that the compound may play a role in reducing oxidative damage in cells .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other oxadiazole derivatives:
| Compound Name | Biological Activity |
|---|---|
| 3-(5-Chloro-1,2,4-oxadiazol-3-YL)benzoic acid | Anti-inflammatory |
| 5-(Chloromethyl)-1,3,4-thiadiazole | Antimicrobial |
| 2-(5-Methyl-[1,2,4]oxadiazol-3-YL)-pyridine | Enhanced solubility and bioavailability |
These comparisons illustrate the diverse biological activities exhibited by oxadiazole derivatives and highlight the potential avenues for research involving this compound.
Q & A
Q. What are the standard synthetic routes for preparing 2-(5-chloromethyl-[1,2,4]oxadiazol-3-yl)-pyrazine, and what experimental conditions are critical for optimizing yield?
The synthesis typically involves cyclization of precursor hydrazides with nitriles or amidoximes under acidic conditions. Key reagents include dimethylformamide (DMF) or dichloromethane (DCM) as solvents, with heating under reflux or microwave-assisted synthesis to enhance reaction efficiency. For example, microwave irradiation at 120–150°C for 15–30 minutes improves yield by reducing side reactions . Purification often employs column chromatography with ethyl acetate/hexane gradients.
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing the compound’s structure?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming the pyrazine and oxadiazole moieties, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides unambiguous structural confirmation, particularly for resolving chloromethyl group orientation and heterocyclic planarity .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
Stability studies involve incubating the compound in buffers (pH 1–12) at 25–60°C, followed by HPLC monitoring of degradation products. Accelerated stability testing (40°C/75% RH for 4 weeks) identifies susceptibility to hydrolysis, especially at the chloromethyl group. Mass spectrometry aids in identifying degradation pathways, such as oxadiazole ring cleavage .
Advanced Research Questions
Q. What strategies are effective for analyzing structure-activity relationships (SAR) when modifying the chloromethyl or pyrazine substituents?
SAR studies require systematic substitution: replacing the chloromethyl group with methoxy or piperidine derivatives (e.g., 4-methoxypiperidine) and comparing bioactivity. Computational docking (e.g., AutoDock Vina) predicts binding affinity to targets like kinase domains, while in vitro assays (e.g., enzyme inhibition) validate predictions. Evidence from analogs shows that bulkier substituents reduce solubility but enhance target selectivity .
Q. How should researchers resolve contradictions in biological activity data across different assay systems?
Discrepancies often arise from assay-specific conditions (e.g., cell permeability vs. purified enzyme assays). Use orthogonal assays: compare results from cell-based luciferase reporter systems with surface plasmon resonance (SPR) binding studies. Normalize data to internal controls (e.g., ATP levels for kinase assays) and apply statistical models (e.g., ANOVA with post-hoc tests) to identify confounding variables .
Q. What crystallographic challenges arise during refinement of this compound, and how are they addressed?
Challenges include disorder in the chloromethyl group and twinning in crystals. SHELXL’s TWIN and BASF commands refine twinned data, while PART instructions model disordered atoms. High-resolution data (≤1.0 Å) and low-temperature (100 K) measurements improve electron density maps. R-factor convergence below 0.05 indicates reliable refinement .
Q. Which computational methods best predict the compound’s pharmacokinetic properties?
Quantitative Structure-Property Relationship (QSPR) models using descriptors like logP, polar surface area, and H-bond donors predict absorption (e.g., Caco-2 permeability). In vitro microsomal stability assays (human/rat liver microsomes) quantify metabolic clearance. ADMET Predictor™ or SwissADME tools correlate computed data with experimental results, guiding lead optimization .
Q. How can researchers design experiments to probe the compound’s mechanism of action in complex biological systems?
Use CRISPR-Cas9 gene knockout models to identify target dependencies (e.g., kinases or GPCRs). Combine transcriptomics (RNA-seq) with proteomics (LC-MS/MS) to map signaling pathways. For example, phosphoproteomics after compound treatment reveals downstream effectors, while ROS assays (H2DCFDA fluorescence) assess oxidative stress modulation .
Q. What are the best practices for synthesizing isotope-labeled analogs for tracer studies?
Incorporate ¹³C or ¹⁵N labels at the pyrazine ring via Sonogashira coupling with labeled acetylene precursors. Use deuterated solvents (e.g., DMF-d₇) to minimize proton exchange. Confirm labeling efficiency using HRMS and ¹³C NMR. Applications include metabolic tracing (e.g., LC-MS/MS flux analysis) .
Q. How do solvent polarity and crystallization conditions influence polymorph formation?
Screen solvents (e.g., ethanol, acetonitrile) using cooling or vapor diffusion methods. Polar solvents favor Form I (needle-shaped crystals), while nonpolar solvents yield Form II (platelets). Differential Scanning Calorimetry (DSC) identifies polymorphic transitions, and PXRD distinguishes lattice differences. SHELXL refinement guides structure determination for each form .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
